molecular formula C17H17ClN2O3S B2617204 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941971-86-4

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2617204
CAS No.: 941971-86-4
M. Wt: 364.84
InChI Key: UKROVUUVYPHYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule belonging to the class of N-sulfonyl tetrahydroquinoline derivatives . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the exploration of novel therapeutics for oncology and immunology. The structure combines a benzamide group with a sulfonylated tetrahydroquinoline core, a scaffold recognized for its potential to interact with biologically relevant targets . Compounds based on the 1,2,3,4-tetrahydroquinoline structure have been identified as potent inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor considered a promising therapeutic target for the treatment of various conditions, including castration-resistant prostate cancer (CRPC) and autoimmune diseases . In prostate cancer, RORγ inverse agonists have demonstrated the ability to suppress tumor growth by inhibiting the expression of the androgen receptor (AR) and its regulated genes, both in vitro and in vivo . As a tetrahydroquinoline derivative, this compound serves as a valuable chemical tool for probing the RORγ signaling pathway and investigating new mechanisms for overcoming therapy resistance. Furthermore, structurally similar N-sulfonyl tetrahydroisoquinoline analogs have shown notable antifungal and antimicrobial properties in scientific studies, suggesting potential applications in infectious disease research . The presence of the methanesulfonyl group is a critical feature for modulating the molecule's physicochemical properties and binding affinity. Researchers can utilize this high-purity compound for hit-to-lead optimization, mechanism of action studies, and biological screening . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-24(22,23)20-10-4-5-12-11-13(8-9-16(12)20)19-17(21)14-6-2-3-7-15(14)18/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKROVUUVYPHYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methanesulfonyl group: This step involves the reaction of the tetrahydroquinoline intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the benzamide: The final step involves the reaction of the chlorinated intermediate with benzoyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, derivatives of tetrahydroquinoline structures have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 50 mg/mL, indicating promising antibacterial efficacy .

Anticancer Potential

Research indicates that compounds related to 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit antiproliferative effects in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma). These compounds may act by inhibiting specific enzymes or pathways critical for cancer cell survival and proliferation .

Enzyme Inhibition

The methanesulfonyl group in the compound can serve as an electrophile that forms covalent bonds with nucleophilic sites on proteins. This property is particularly relevant in the design of enzyme inhibitors that modulate biological activity through competitive inhibition or allosteric effects. Studies suggest that such interactions could be exploited for therapeutic purposes in diseases linked to enzyme dysregulation .

Case Studies

Case Study 1: Antibacterial Efficacy
In a comparative study of various benzamide derivatives, 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide was shown to possess superior antibacterial activity against Gram-positive bacteria compared to other tested compounds. The study utilized standard agar diffusion methods to assess zones of inhibition .

Case Study 2: Cancer Cell Line Testing
A recent investigation into the anticancer properties of tetrahydroquinoline derivatives revealed that specific modifications to the benzamide structure led to enhanced cytotoxicity against MCF-7 and A549 cell lines. The study concluded that these modifications could be pivotal for developing new anticancer agents based on this scaffold .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications/Notes
Target: 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide C₁₈H₁₈ClN₂O₃S 392.86 (calculated) Methanesulfonyl (electron-withdrawing), 2-chlorobenzamide Hypothesized bioactivity (e.g., enzyme inhibition)
3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide C₂₂H₁₈ClFN₂O₃S 444.90 4-Fluorophenylsulfonyl (bulkier, aromatic), 3-chlorobenzamide Higher steric hindrance; fluorinated analog
2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide C₁₂H₁₄ClN₂O₂ 265.71 Oxo group (hydrogen-bond acceptor), acetamide (flexible chain) Synthetic intermediate; solubility modifier
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Hydroxy-tert-butyl group (N,O-bidentate ligand), 3-methylbenzamide Metal-catalyzed C–H functionalization

Key Observations:

The 2-chloro substituent on the benzamide (target) vs. 3-chloro () may alter binding affinity due to positional effects on aromatic π-π stacking.

Functional Group Impact: The oxo group in ’s compound introduces hydrogen-bonding capacity, which could enhance solubility compared to the target’s fully saturated tetrahydroquinoline. The tert-butyl alcohol group in ’s compound enables coordination to metal catalysts, a feature absent in the target.

Molecular Weight and Lipophilicity :

  • The target compound (MW ~393) is smaller than the fluorinated analog (MW ~445), suggesting better pharmacokinetic properties (e.g., oral bioavailability).

Biological Activity

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound belonging to the class of benzamide derivatives. This compound features a chloro substituent, a methanesulfonyl group, and a tetrahydroquinoline moiety, which contribute to its unique chemical properties and potential biological activities. The molecular formula is C17H17ClN2O3SC_{17}H_{17}ClN_{2}O_{3}S with a molecular weight of 364.85 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of anticancer properties. The biological mechanisms underlying these effects are primarily associated with the inhibition of specific protein kinases involved in cell growth and proliferation.

The mechanism of action for 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves:

  • Inhibition of Protein Kinases : It is believed to inhibit various protein kinases such as Aurora kinases, which play critical roles in cell cycle regulation. This inhibition can lead to antiproliferative effects against cancer cell lines.
  • Binding Affinity : The compound's structural features enhance its binding affinity to biological targets, potentially modulating their activity through competitive inhibition or allosteric modulation.

Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • Anticancer Activity :
    • In vitro studies have demonstrated that 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits antiproliferative effects against various cancer cell lines including lung, breast, and colon cancers.
    • The compound has shown low cytotoxicity while maintaining potent activity against cancer cells, making it a promising candidate for further development in cancer therapeutics .
  • Structural Analysis :
    • The unique combination of a dichlorobenzamide moiety and a tetrahydroquinoline derivative enhances its therapeutic potential compared to similar compounds.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide:

Compound NameStructural FeaturesBiological Activity
2-Chloro-N-(1-methylsulfonyl-tetrahydroquinolin-6-yl)benzamideSimilar benzamide core; one chlorineAnticancer activity
N-(1-Methylsulfonyl-tetrahydroquinolin)benzamideLacks dichlorination; retains sulfonamideAnalgesic properties
4-Chloro-N-(tetrahydroquinolin)benzamideChlorinated at different position; no sulfonylNeuroprotective effects

Case Studies

Recent case studies have highlighted the potential applications of this compound in cancer treatment:

  • Inhibition Studies : Detailed assays have been conducted to assess the potency and selectivity of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide against various kinases. Results indicate significant inhibitory effects at low concentrations .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction efficiency be optimized?

  • Methodology : Use a two-step approach: (1) Sulfonylation of 1,2,3,4-tetrahydroquinolin-6-amine with methanesulfonyl chloride under basic conditions (e.g., triethylamine in DCM at 0–5°C). (2) Coupling the sulfonylated intermediate with 2-chlorobenzoyl chloride via amide bond formation. Optimize yield by controlling stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and using catalysts like DMAP. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) . Purify via column chromatography (gradient elution with 10–30% ethyl acetate in hexane) and confirm purity by HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H/13C^{13}C-NMR for characteristic peaks (e.g., methanesulfonyl group at δ ~3.0 ppm for 1H^1H, 40–45 ppm for 13C^{13}C; aromatic protons in the 6.8–7.5 ppm range) .
  • HPLC-MS : Use reverse-phase HPLC with mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 394.1) and assess purity (>95%) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What crystallographic strategies are effective in resolving hydrogen-bonding networks and conformational dynamics in this compound?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures via direct methods with SHELXT and refine using SHELXL (full-matrix least-squares on F2F^2) . Analyze intermolecular interactions (e.g., N–H···O hydrogen bonds) with ORTEP-3 for graphical representation . For dynamic studies, conduct variable-temperature XRD (100–300 K) to track conformational changes in the methanesulfonyl-tetrahydroquinoline moiety .

Q. How do structural modifications (e.g., substituents on the benzamide or methanesulfonyl group) influence pharmacokinetic properties like absorption and metabolic stability?

  • Methodology :

  • In Vitro ADME : Assess permeability using Caco-2 cell monolayers (Papp_{app} >1 ×106^{-6} cm/s indicates good absorption). Test metabolic stability in human liver microsomes (HLM) with NADPH cofactor; calculate intrinsic clearance (Clint_{int}) .
  • SAR Analysis : Compare analogs (e.g., 4-chloro vs. 2-chloro benzamide derivatives) for CYP3A4 inhibition via fluorogenic assays. Substituents at the para-position of benzamide reduce oxidative metabolism by 30–50% compared to ortho-substitution .

Q. What analytical approaches resolve discrepancies in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodology :

  • Dose-Response Normalization : Standardize assays using internal controls (e.g., GDC-0449 for Hedgehog pathway inhibition) to align IC50_{50} values .
  • Pharmacodynamic Modeling : Apply compartmental PK/PD models to correlate in vitro potency (e.g., IC50_{50} = 10 nM) with in vivo efficacy (e.g., tumor growth inhibition in xenografts). Adjust for plasma protein binding (e.g., >90% binding reduces free drug concentration by 10-fold) .
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.